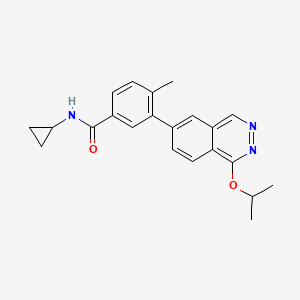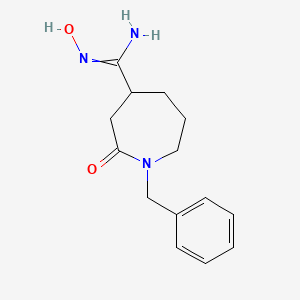
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate is a complex organic compound that combines several functional groups, including silyl ethers, glucuronides, and acetates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This is followed by the glycosylation of genistein with a glucuronic acid derivative. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The silyl ether groups can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Used in the synthesis of specialized materials and compounds.
Wirkmechanismus
The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and affect gene expression. These actions are mediated through its functional groups, which can interact with proteins, nucleic acids, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for specialized research applications.
Eigenschaften
Molekularformel |
C34H40O14Si |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H40O14Si/c1-17(35)43-28-29(44-18(2)36)31(45-19(3)37)33(47-30(28)32(40)41-7)46-22-14-24(38)26-25(15-22)42-16-23(27(26)39)20-10-12-21(13-11-20)48-49(8,9)34(4,5)6/h10-16,28-31,33,38H,1-9H3/t28-,29-,30-,31+,33+/m0/s1 |
InChI-Schlüssel |
SKVQXWDWPUQXHW-XRFYEMKBSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
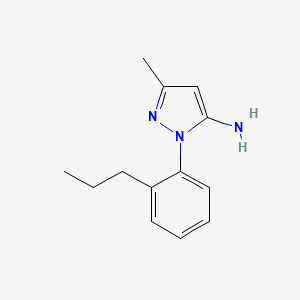
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
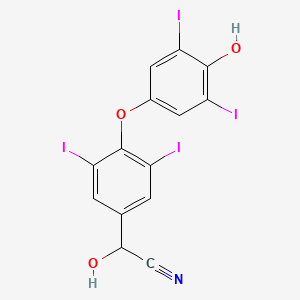

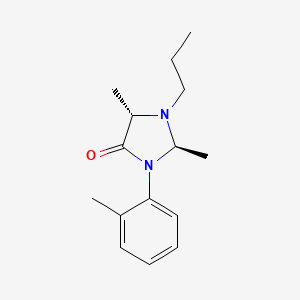
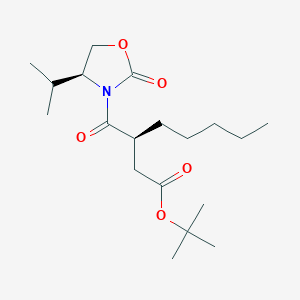
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
